![molecular formula C35H24BrN2P B12557671 Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide CAS No. 193757-87-8](/img/structure/B12557671.png)
Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide is a complex organophosphorus compound. It is characterized by the presence of a phosphonium cation and a bromide anion. The compound’s structure includes a 9,10-dicyano-2-anthracenyl group attached to a triphenylphosphonium moiety. This unique structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide typically involves the reaction of triphenylphosphine with a suitable anthracene derivative. The process can be summarized as follows:
Starting Materials: Triphenylphosphine and 9,10-dicyano-2-anthracenyl bromide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The triphenylphosphine is dissolved in the solvent, and the 9,10-dicyano-2-anthracenyl bromide is added slowly with stirring. The mixture is heated to reflux for several hours to ensure complete reaction.
Isolation: The product is isolated by filtration, followed by washing with a suitable solvent to remove impurities. The final product is obtained as a crystalline solid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors equipped with temperature and pressure control.
Continuous Stirring: Ensuring uniform mixing and reaction completion.
Purification: Using techniques such as recrystallization or chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium cation to phosphine.
Substitution: The bromide anion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides can replace the bromide anion.
Major Products
Oxidation: Produces phosphine oxides.
Reduction: Yields phosphine derivatives.
Substitution: Results in various substituted phosphonium salts.
Applications De Recherche Scientifique
Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: Acts as a probe for studying cellular processes due to its fluorescent properties.
Medicine: Investigated for potential use in drug delivery systems, targeting specific cellular components.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets, primarily involving:
Molecular Targets: Phosphonium cations target mitochondrial membranes due to their lipophilic nature.
Pathways Involved: The compound can disrupt mitochondrial function, leading to changes in cellular energy metabolism and induction of apoptosis in certain cell types.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltriphenylphosphonium Bromide: Similar structure but lacks the anthracene moiety.
Triphenylphosphine Oxide: An oxidized form of triphenylphosphine.
Tributylphosphonium Bromide: Another phosphonium salt with different alkyl groups.
Uniqueness
Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide is unique due to its:
Fluorescent Properties: The anthracene group imparts strong fluorescence, useful in imaging applications.
Mitochondrial Targeting: The compound’s structure allows it to selectively target mitochondria, making it valuable in biomedical research.
Propriétés
Numéro CAS |
193757-87-8 |
|---|---|
Formule moléculaire |
C35H24BrN2P |
Poids moléculaire |
583.5 g/mol |
Nom IUPAC |
(9,10-dicyanoanthracen-2-yl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C35H24N2P.BrH/c36-23-34-30-18-10-11-19-31(30)35(24-37)33-22-26(20-21-32(33)34)25-38(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29;/h1-22H,25H2;1H/q+1;/p-1 |
Clé InChI |
HJFCMMPJJICVSN-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC2=CC3=C(C4=CC=CC=C4C(=C3C=C2)C#N)C#N)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


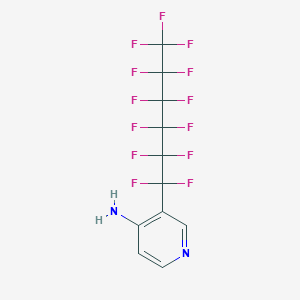
![1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol](/img/structure/B12557604.png)
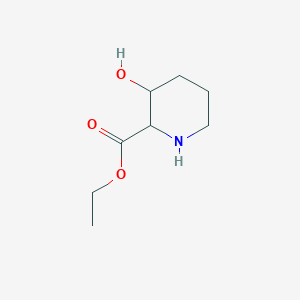

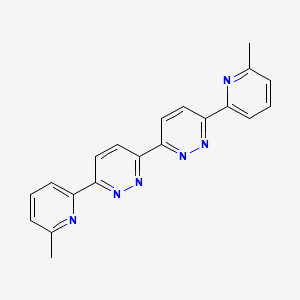
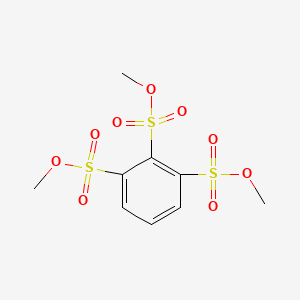

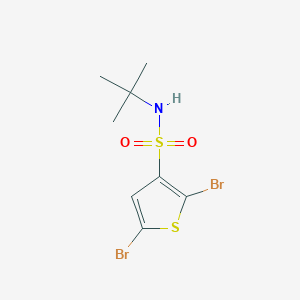

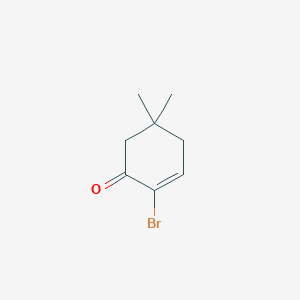

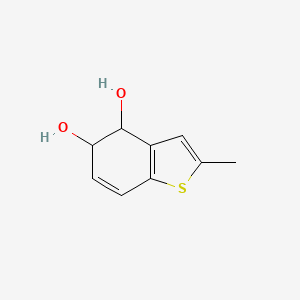
![6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid](/img/structure/B12557672.png)

